N,N-dibutyl-5,6,12,13-tetrakis(4-(1,1-dimethylethyl)phenoxy)-3,4,9,10-perylenedicarboximide
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Overview
Description
N,N-dibutyl-5,6,12,13-tetrakis(4-(1,1-dimethylethyl)phenoxy)-3,4,9,10-perylenedicarboximide is a complex organic compound primarily used in the field of dyes and pigments. It is known for its vibrant color properties and stability, making it a valuable component in various industrial applications.
Preparation Methods
The synthesis of N,N-dibutyl-5,6,12,13-tetrakis(4-(1,1-dimethylethyl)phenoxy)-3,4,9,10-perylenedicarboximide involves multiple steps, including the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with N,N-dibutylamine and 4-(1,1-dimethylethyl)phenol. The reaction conditions typically require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
N,N-dibutyl-5,6,12,13-tetrakis(4-(1,1-dimethylethyl)phenoxy)-3,4,9,10-perylenedicarboximide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of perylene-3,4,9,10-tetracarboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced perylene derivatives.
Substitution: The phenoxy groups can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
N,N-dibutyl-5,6,12,13-tetrakis(4-(1,1-dimethylethyl)phenoxy)-3,4,9,10-perylenedicarboximide has a wide range of scientific research applications:
Chemistry: It is used as a dye in various chemical processes and as a fluorescent probe in analytical chemistry.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a marker in cellular studies.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Industry: It is widely used in the production of high-performance pigments for paints, plastics, and textiles.
Mechanism of Action
The mechanism of action of N,N-dibutyl-5,6,12,13-tetrakis(4-(1,1-dimethylethyl)phenoxy)-3,4,9,10-perylenedicarboximide involves its interaction with light and subsequent energy transfer processes. Upon absorption of light, the compound enters an excited state, which can then transfer energy to surrounding molecules, leading to fluorescence or the generation of reactive oxygen species. These properties are exploited in various applications, from imaging to photodynamic therapy.
Comparison with Similar Compounds
N,N-dibutyl-5,6,12,13-tetrakis(4-(1,1-dimethylethyl)phenoxy)-3,4,9,10-perylenedicarboximide is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Similar compounds include:
Perylene-3,4,9,10-tetracarboxylic dianhydride: A precursor in the synthesis of various perylene derivatives.
N,N-dibutyl-3,4,9,10-perylenedicarboximide: A simpler derivative with fewer functional groups.
Tetrakis(4-(1,1-dimethylethyl)phenoxy)perylene derivatives: Compounds with similar phenoxy substitutions but different core structures.
These comparisons highlight the unique properties of this compound, particularly its stability and vibrant color, which make it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C72H74N2O8 |
---|---|
Molecular Weight |
1095.4 g/mol |
IUPAC Name |
7,18-dibutyl-11,14,22,26-tetrakis(4-tert-butylphenoxy)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C72H74N2O8/c1-15-17-35-73-65(75)49-37-53(79-45-27-19-41(20-28-45)69(3,4)5)59-61-55(81-47-31-23-43(24-32-47)71(9,10)11)39-51-58-52(68(78)74(67(51)77)36-18-16-2)40-56(82-48-33-25-44(26-34-48)72(12,13)14)62(64(58)61)60-54(38-50(66(73)76)57(49)63(59)60)80-46-29-21-42(22-30-46)70(6,7)8/h19-34,37-40H,15-18,35-36H2,1-14H3 |
InChI Key |
OBCUCPAGCITLSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=CC(=C3C4=C(C=C5C6=C4C(=C(C=C6C(=O)N(C5=O)CCCC)OC7=CC=C(C=C7)C(C)(C)C)C8=C(C=C(C2=C38)C1=O)OC9=CC=C(C=C9)C(C)(C)C)OC1=CC=C(C=C1)C(C)(C)C)OC1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
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